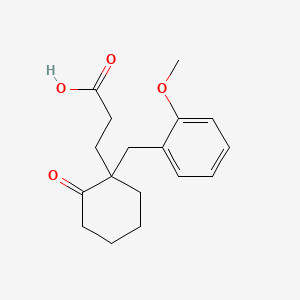
1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid is an organic compound characterized by its unique structure, which includes a methoxybenzyl group attached to a cyclohexane ring with an oxo and propionic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of o-methoxybenzyl chloride and cyclohexanone.
Formation of Intermediate: The o-methoxybenzyl chloride reacts with cyclohexanone in the presence of a base, such as sodium hydride, to form an intermediate compound.
Cyclization and Oxidation: The intermediate undergoes cyclization and subsequent oxidation to introduce the oxo group, forming the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carboxylated versions.
Scientific Research Applications
1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, while the oxo and propionic acid groups contribute to its overall reactivity and stability.
Comparison with Similar Compounds
- 1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid
- 1-(p-Methoxybenzyl)-2-oxocyclohexanepropionic acid
- 1-(o-Methoxybenzyl)-2-oxocyclohexanecarboxylic acid
Uniqueness: 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
793-68-0 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[1-[(2-methoxyphenyl)methyl]-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C17H22O4/c1-21-14-7-3-2-6-13(14)12-17(11-9-16(19)20)10-5-4-8-15(17)18/h2-3,6-7H,4-5,8-12H2,1H3,(H,19,20) |
InChI Key |
BQRWJPVPSAFIRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCCCC2=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















